![molecular formula C13H15N3O3 B174915 ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate CAS No. 15001-13-5](/img/structure/B174915.png)
ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (EMPC) is a compound that has been studied extensively in recent years due to its potential applications in organic synthesis and medicinal chemistry. EMPC is a versatile molecule that has been used in a variety of synthetic and medicinal applications, including drug synthesis, catalysis, and drug delivery. EMPC has also been studied for its potential use in the development of new therapeutic agents. We will also discuss the potential future directions of EMPC research.
Scientific Research Applications
Pharmaceutical Research Antimicrobial Agents
The pyrazole ring, present in ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, is a common motif in medicinal chemistry due to its potential biological activities. Derivatives of 1,2,3-triazoles, which share a similar structure to pyrazoles, have shown a wide range of applications as antimicrobial agents . This suggests that the compound could be explored for its antimicrobial properties.
Drug Design Anti-cancer Agents
Pyrazole derivatives have also been investigated for their anti-cancer properties . The presence of an amino group and a carboxylate ester in the compound could offer points of functionalization for designing targeted anti-cancer drugs.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets through hydrogen bonds . This interaction often results in the inhibition of the target’s activity .
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to various downstream effects, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds . These factors can include temperature, pH, and the presence of other compounds, which can affect the compound’s stability, efficacy, and overall action.
properties
IUPAC Name |
ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-4-6-10(18-2)7-5-9/h4-8H,3,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDSDMNAGPWSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
15001-13-5 | |
Record name | ETHYL 5-AMINO-1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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